

Spectroscopic Analysis of 3-Ethylheptanoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3-Ethylheptanoic acid

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This guide provides a detailed overview of the spectroscopic data for **3-Ethylheptanoic acid** (CAS No: 14272-47-0), a nine-carbon branched-chain carboxylic acid. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document compiles nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside probable experimental protocols for their acquisition.

Molecular Structure and Properties

- IUPAC Name: **3-Ethylheptanoic acid**[\[1\]](#)
- Molecular Formula: $C_9H_{18}O_2$ [\[1\]](#)[\[2\]](#)
- Molecular Weight: 158.24 g/mol [\[1\]](#)
- Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The 1H and ^{13}C NMR data for **3-Ethylheptanoic acid** are presented below.

1H NMR Data

Table 1: 1H NMR Spectroscopic Data for **3-Ethylheptanoic acid**.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
10-13	Broad Singlet	1H	-COOH
~2.4	Multiplet	2H	-CH ₂ -COOH
~2.1	Multiplet	1H	-CH(CH ₂ CH ₃)-
~1.4	Multiplet	4H	-CH ₂ -CH ₂ -CH(Et)-
~1.3	Multiplet	4H	-CH(CH ₂ CH ₃)- and -CH ₂ -CH ₃ (butyl)
~0.9	Triplet	3H	-CH ₂ -CH ₃ (butyl)
~0.85	Triplet	3H	-CH(CH ₂ CH ₃)-

Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent and instrument. The characteristic broad singlet for the carboxylic acid proton is expected to appear far downfield, typically between 10-13 ppm.^[3]

¹³C NMR Data

Table 2: ¹³C NMR Spectroscopic Data for **3-Ethylheptanoic acid**.

Chemical Shift (δ) ppm	Assignment
~180	-COOH
~45	-CH(CH ₂ CH ₃)-
~40	-CH ₂ -COOH
~30	-CH ₂ - (butyl chain)
~29	-CH ₂ - (butyl chain)
~25	-CH ₂ - (ethyl group)
~22	-CH ₂ - (butyl chain)
~14	-CH ₃ (butyl chain)
~11	-CH ₃ (ethyl group)

Note: These are approximate chemical shift values. Carboxylic acid carbons typically appear in the 165-185 ppm range.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The gas-phase IR spectrum of **3-Ethylheptanoic acid** displays characteristic absorptions for a carboxylic acid.
[\[1\]](#)[\[2\]](#)

Table 3: Principal IR Absorption Bands for **3-Ethylheptanoic acid**.

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad	O-H stretch (carboxylic acid dimer)[3][7]
~2960, ~2870	Strong	C-H stretch (alkane)
1700-1725	Strong	C=O stretch (carboxylic acid dimer)[3][7]
~1465	Medium	C-H bend (methylene)
~1380	Medium	C-H bend (methyl)
1210-1320	Medium	C-O stretch[3]
~920	Broad	O-H bend (out-of-plane)[3]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Major Mass Spectral Peaks for **3-Ethylheptanoic acid**.

m/z	Relative Intensity (%)	Probable Fragment Assignment
158	Low	[M] ⁺ (Molecular Ion)
129	Moderate	[M - C ₂ H ₅] ⁺
113	Moderate	[M - COOH] ⁺ or [M - H ₂ O - C ₂ H ₅] ⁺
101	High	[M - C ₄ H ₉] ⁺
73	Base Peak	[CH(CH ₂ CH ₃)COOH] ⁺
45	Moderate	[COOH] ⁺

Note: The fragmentation of carboxylic acids often involves the loss of alkyl radicals and characteristic fragments containing the carboxyl group.[8]

Experimental Protocols

While specific experimental parameters for the publicly available data are not fully detailed, the following represents standard methodologies for the spectroscopic analysis of a liquid carboxylic acid like **3-Ethylheptanoic acid**.

NMR Spectroscopy Protocol

- **Sample Preparation:** A solution of **3-Ethylheptanoic acid** (typically 5-25 mg) is prepared in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).[9][10]
- **Instrumentation:** A ^1H NMR spectrum would be acquired on an instrument such as a BRUKER AC-300 (300 MHz) spectrometer.[9]
- **^1H NMR Acquisition:**
 - **Pulse Program:** A standard single-pulse sequence is used.
 - **Acquisition Time:** Typically 2-4 seconds.
 - **Relaxation Delay:** 1-5 seconds.
 - **Number of Scans:** 8 to 16 scans are averaged to improve the signal-to-noise ratio.
 - **Spectral Width:** A spectral width of approximately 15 ppm is sufficient.
- **^{13}C NMR Acquisition:**
 - **Pulse Program:** A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon.
 - **Acquisition Time:** Approximately 1-2 seconds.
 - **Relaxation Delay:** 2-5 seconds.

- Number of Scans: Several hundred to thousands of scans are required due to the low natural abundance of ^{13}C .
- Spectral Width: A spectral width of approximately 220 ppm is standard.[\[4\]](#)

IR Spectroscopy Protocol

- Sample Preparation: For a neat liquid sample, a thin film is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[\[11\]](#) A single drop of **3-Ethylheptanoic acid** is placed on one plate, and the second plate is pressed on top to create a uniform capillary film.[\[11\]](#)
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Acquisition:
 - Mode: Transmission.
 - Spectral Range: Typically 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16 to 32 scans are co-added to generate the final spectrum. A background spectrum of the empty sample compartment is recorded and automatically subtracted from the sample spectrum.

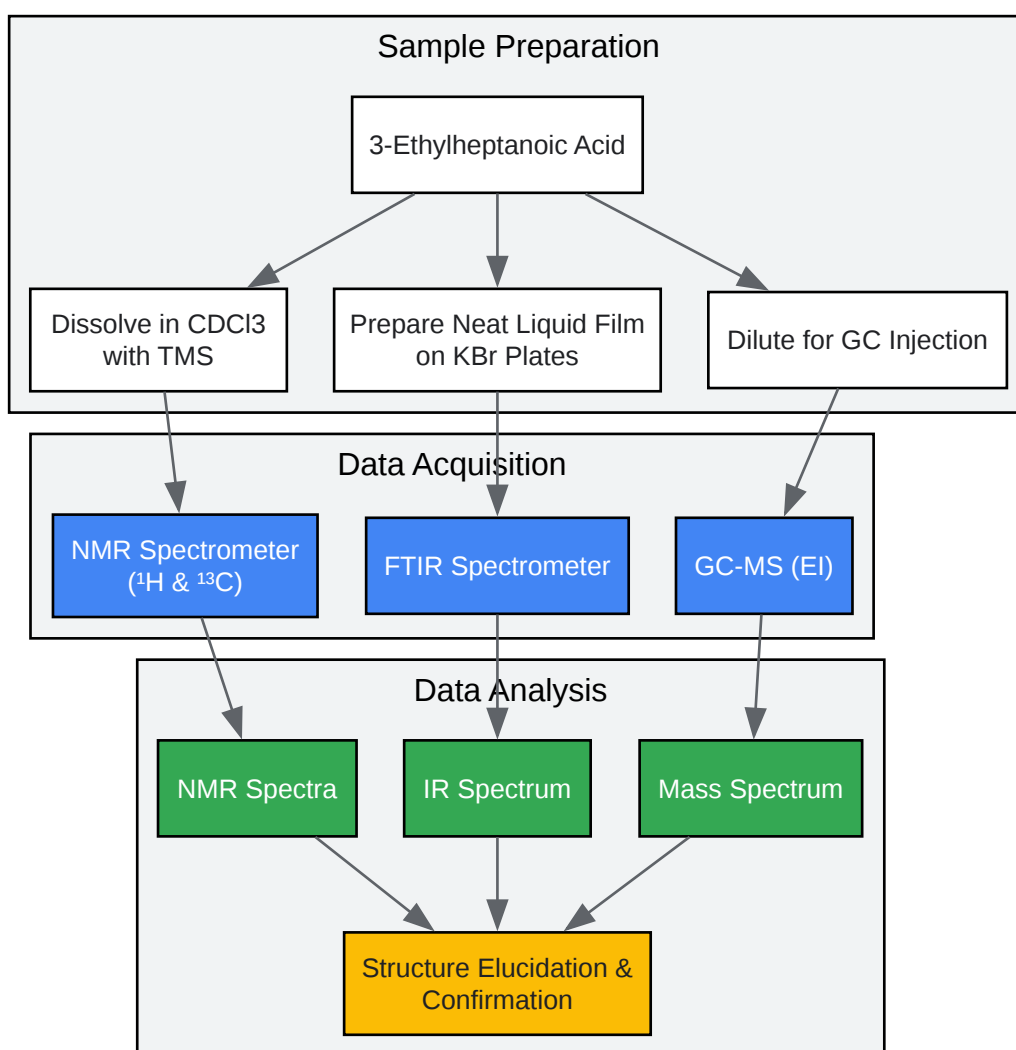
Mass Spectrometry Protocol

- Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source, such as an HP-GC/MS/IRD system, is commonly used.[\[1\]](#)
- Sample Introduction: The sample is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer.
- Ionization:
 - Technique: Electron Ionization (EI).[\[12\]](#)

- Electron Energy: The standard energy is 70 eV.[12] This energy is sufficient to cause ionization and reproducible fragmentation.
- Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
- Detection: An electron multiplier detects the ions, and the resulting signal is processed to generate a mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as **3-Ethylheptanoic acid**.



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Caption: Workflow for Spectroscopic Analysis of **3-Ethylheptanoic Acid**.

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